N-Methyl-1-pyridin-2-ylpropan-1-amine

Descripción

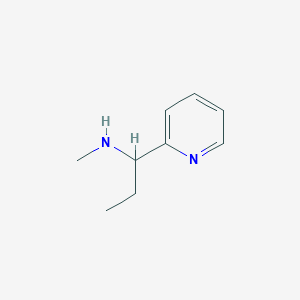

N-Methyl-1-pyridin-2-ylpropan-1-amine (CAS: 959238-83-6) is a tertiary amine featuring a pyridine ring substituted at the 2-position with a propane chain terminated by a methylamino group. Its molecular formula is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol. Key physicochemical properties include a density of 0.95 g/cm³, boiling point of 208.3°C at 760 mmHg, and a flash point of 79.8°C . The pyridine ring contributes to its aromatic character, while the methyl group on the propane chain enhances lipophilicity compared to primary amines. This compound is classified under HS code 2933399090, indicating its structural relationship to non-fused pyridine derivatives .

Structure

2D Structure

Propiedades

IUPAC Name |

N-methyl-1-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-8(10-2)9-6-4-5-7-11-9/h4-8,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDVEUZUKAGTFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=N1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672431 | |

| Record name | N-Methyl-1-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959238-83-6 | |

| Record name | N-Methyl-1-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis methods

Method A: Preparation for compound E. To a mixture of substituted pyridin-2-amine (1 eq) and substituted pyridine-2-carbaldehyde (1 eq) in MeOH, TosOH (0.2 eq) and 2-isocyano-2,4,4-trimethyl-pentane (1 eq) were added. The mixture was stirred at 70 °C for 12 h. The reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic phase was dried with anhydrous Na2SO4, filtered, and concentrated under reduced pressure to give a residue. The residue was purified by silica gel chromatography to give the product.

Method B: Preparation for compound F. HCl/dioxane was added to a solution of the corresponding 2-(pyridin-2-yl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine (1 eq) in MeOH. The mixture was stirred at 20 °C for 12 h. The reaction mixture was concentrated under reduced pressure to give a residue. The residue was diluted with water and adjusted to pH 8 with saturated sodium bicarbonate solution, then extracted with dichloromethane. The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to give the product.

Method C: Preparation for compound G. To a mixture of the corresponding 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine (1 eq) and Aryl halide 1-bromo-3-fluoro-benzene (1.2 eq) in toluene were added xantphos (0.2 eq), Pd2(dba)3 (0.1 eq) and t-BuONa (2 eq). The mixture was stirred at 110 °C for 12 h under N2. The reaction mixture was concentrated under reduced pressure to give a residue. The residue was purified by prep-HPLC to give the product.

Method D: Preparation for compound J. To a solution of 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine (1 eq) in Py were added the corresponding acid (1.3 eq) and EDCI (3 eq). The mixture was stirred at 25 °C for 12 h. The reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic phase was washed with brine, dried with anhydrous Na2SO4, filtered, and concentrated under reduced pressure to give the product.

Method E: Preparation for compound K. BH3-Me2S (10 M, 10 eq) at 0 °C was added to a solution of the corresponding amide (1 eq) in THF. The mixture was stirred at 25 °C for 1 hr and then stirred at 60 °C for 6 hr. LCMS showed the reaction was complete. The reaction mixture was quenched by addition of MeOH and water and extracted with ethyl acetate. The combined organic phase was washed with brine, dried with anhydrous Na2SO4, filtered, and concentrated under reduced pressure to give a residue which was purified by prep-HPLC to give the product.

Method F: Preparation for compound B. I2 (1.2 eq) was added to a mixture of 1-(2-pyridyl)ethanone (1 eq) and the substituted pyridin-2-amine (2.3 eq). The mixture was stirred at 110 °C for 4 h and then stirred at 70 °C for 12 h. H2O and NaOH (10 eq) were added and the mixture was stirred at 100 °C for 1 h. The reaction mixture was diluted with dichloromethane and adjusted to pH 8 with 6 M HCl solution. The mixture was extracted with dichloromethane. The combined organic phase was washed with water, dried with anhydrous Na2SO4, filtered, and concentrated under reduced pressure to give the product.

Method G: Preparation for compound C. NBS (1.2 eq) was added to a solution of the corresponding 2-(2-pyridyl)imidazo[1,2-a]pyridine (1 eq) in CH3CN. The mixture was stirred at 30 °C for 5 h. The reaction mixture was diluted with water and extracted with dichloromethane. The combined organic phase was washed with brine, dried with anhydrous Na2SO4, filtered, and concentrated under reduced pressure to give a residue. The residue was purified by silica gel chromatography to give the product.

Method H: Preparation for compound D. To a mixture of the corresponding 3-bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine (1 eq) and amine (1.5 eq) in tert-Amyl alcohol were added methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2,4,6-tri-i-propyl-1,1-biphenyl)-(2-amino-1,1-biphenyl-2-yl)palladium(II) (0.1 eq) and t-BuONa (2.7 eq). The mixture was stirred at 90 °C for 12 h under N2. The reaction mixture was filtered and concentrated under reduced pressure to give a residue which was purified by prep-HPLC to give the product.

Method I: Preparation for compound M. A mixture of substituted aniline (1 eq) and ethyl formate (1.5 eq) was stirred at 80 °C for 5 h. The reaction mixture was concentrated under reduced pressure to give a residue. The residue was purified by silica gel chromatography to obtain the product.

Method J: Preparation for compound N. To a mixture of the substituted aryl formamide (1 eq) and TEA (5 eq) in anhydrous dichloromethane, POCl3 (1.2 eq) was added dropwise under N2 at 0 °C. The mixture was stirred at 0 °C for 0.5 h and stirred at 15 °C for 1.5 h. The mixture was quenched with saturated NaHCO3 solution at 0 °C. The aqueous phase was extracted with ethyl acetate. The combined organic phase was washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to give the product.

Complete Stock Solution Preparation

The following table provides the volumes of solvent required to prepare stock solutions of N-Methyl-1-(pyridin-2-yl)propan-2-amine at different concentrations:

| Prepare stock solution | |||

|---|---|---|---|

| 1 mg | 5 mg | 10 mg | |

| 1 mM | 6.6569 mL | 33.2843 mL | 66.5686 mL |

| 5 mM | 1.3314 mL | 6.6569 mL | 13.3137 mL |

| 10 mM | 0.6657 mL | 3.3284 mL | 6.6569 mL |

In vivo Formulation

To prepare in vivo formulations, utilize the following methods:

- Method for preparing DMSO master liquid: Dissolve the drug in DMSO to achieve the desired master liquid concentration (mg/mL).

- Method for preparing in vivo formulation: Take μL DMSO master liquid, then add μL Corn oil, and mix until the solution is clear.

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-1-pyridin-2-ylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it to more saturated amine derivatives.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.

Aplicaciones Científicas De Investigación

N-Methyl-1-pyridin-2-ylpropan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of N-Methyl-1-pyridin-2-ylpropan-1-amine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of N-Methyl-1-pyridin-2-ylpropan-1-amine are compared below with analogous pyridine- and amine-containing compounds.

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Functional Group Contributions

- The methylthio group in 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine enhances sulfur-mediated interactions (e.g., with metal ions or enzymes) and increases molecular weight significantly (222.35 vs. 150.22 g/mol) .

Reactivity and Stability

- Propargyl-substituted amines (e.g., N-Methyl-N-prop-2-ynylprop-2-yn-1-amine) exhibit instability under oxidative conditions due to alkyne groups, unlike the saturated propane chain in the target compound .

Actividad Biológica

N-Methyl-1-pyridin-2-ylpropan-1-amine, often referred to as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in modulating receptor activity and influencing various biochemical pathways.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring and an isopropyl group, which contribute to its unique chemical properties. The synthesis of this compound typically involves several key steps, including oxidation, reduction, and substitution reactions.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Sodium methoxide | Methanol |

These synthetic pathways allow for the production of the compound with varying degrees of purity and yield, depending on the specific methods employed.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may modulate neurotransmitter receptors and influence enzyme activity, particularly through mechanisms such as hydrogen bonding and π-π stacking interactions facilitated by the pyridine ring .

Key Interactions

- Neurotransmitter Receptors : The compound has been shown to affect pathways related to vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-beta (PDGF-beta), which are crucial for cell signaling and gene expression.

- Enzyme Modulation : It acts as a ligand in biochemical assays, influencing signal transduction pathways that are vital for cellular processes .

Biological Activity and Therapeutic Potential

This compound has demonstrated significant biological activity in various studies:

Case Studies

- Neuroprotective Effects : In studies focused on neurodegenerative disorders, compounds similar to this compound have been identified as selective inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegeneration. These inhibitors showed improved bioavailability compared to traditional arginine mimetics .

- Antitumor Activity : The compound has also been evaluated for its antiproliferative effects against cancer cell lines such as HeLa and MCF-7. Notably, derivatives of pyridine compounds have shown IC50 values significantly lower than standard treatments, indicating their potential as effective anticancer agents .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with other structurally similar compounds based on their biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(pyridin-2-yl)methylamine | Similar structure but lacks isopropyl group | Different reactivity due to absence of bulky group |

| N-(pyridin-3-ylmethyl)propan-2-amines | Pyridine ring at a different position | Variation in biological activity due to substitution |

| N-(cyclohexylmethyl)pyridin-2-amines | Cyclohexyl group instead of isopropyl | Alters steric hindrance affecting receptor binding |

This comparative analysis highlights how variations in structure can significantly influence the biological activity of these compounds .

Q & A

Basic: What are the optimal synthetic routes for N-Methyl-1-pyridin-2-ylpropan-1-amine?

Methodological Answer:

The synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 1-(pyridin-2-yl)propan-1-amine with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) can yield the N-methylated product. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity. Reaction efficiency can be monitored using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirmed via ¹H NMR (characteristic methyl singlet at δ ~2.3 ppm) .

Advanced: How can computational methods like DFT elucidate the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model electronic structures. Key analyses include:

- HOMO-LUMO gaps to predict reactivity.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Vibrational frequencies (IR) compared to experimental data for validation.

Software like Gaussian or ORCA is recommended. Ensure geometry optimization converges to a true minimum (RMS gradient <0.0001) .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Pyridine protons appear as a multiplet (δ ~7.1–8.5 ppm); methyl groups resonate at δ ~2.3 (N–CH₃) and ~1.2 ppm (propan-1-amine CH₃).

- ESI-MS : Molecular ion peak [M+H]⁺ at m/z calculated for C₉H₁₃N₂ (e.g., 149.1).

- IR : Stretching vibrations for C–N (~1250 cm⁻¹) and aromatic C–H (~3050 cm⁻¹) .

Advanced: How can structural data contradictions be resolved using crystallographic software?

Methodological Answer:

For X-ray crystallography, use SHELX suite (SHELXL for refinement):

- Data Integration : Scale intensities with SHELXC.

- Phase Problem : Solve via direct methods (SHELXD) or experimental phasing.

- Refinement : Apply restraints for disordered regions (e.g., methyl groups). Validate with R-factor (<5%) and residual density maps. Cross-check with DFT-optimized geometries to resolve bond-length discrepancies .

Basic: How to analyze purity and identify impurities in this compound?

Methodological Answer:

- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Impurities elute at distinct retention times.

- GC-MS : Detect volatile byproducts (e.g., unreacted methyl iodide).

- Elemental Analysis : Match calculated vs. observed C/H/N percentages (±0.3% tolerance) .

Advanced: What strategies exist for mechanistic studies of its reactions in catalytic systems?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.

- DFT Transition-State Modeling : Locate saddle points (IRC calculations) to map reaction pathways.

- In situ FTIR/UV-Vis : Monitor intermediate formation (e.g., imine or radical species) under controlled conditions .

Basic: How is the crystal structure of this compound determined?

Methodological Answer:

- Crystallization : Slow evaporation from ethanol at 4°C yields suitable single crystals.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer.

- Structure Solution : SHELXT for space group determination. Final refinement with SHELXL (R1 < 0.05) .

Advanced: How to address conflicting bioactivity data in pharmacological studies?

Methodological Answer:

- Dose-Response Curves : Repeat assays with standardized concentrations (IC₅₀/EC₅₀).

- Selectivity Profiling : Compare activity against related targets (e.g., kinase panels).

- Metabolic Stability Tests : Use liver microsomes to assess compound degradation. Cross-validate with LC-MS/MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.